molecular formula C12H14O5 B15094634 3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid

3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid

Cat. No.: B15094634
M. Wt: 238.24 g/mol
InChI Key: YWPBMZGQYGVLKL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid is an organic compound with the molecular formula C13H16O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of ethoxy and ethoxycarbonyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid typically involves the esterification of 3-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-carboxy-4-(ethoxycarbonyl)benzoic acid.

    Reduction: Formation of 3-ethoxy-4-(hydroxycarbonyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its ethoxy and ethoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxybenzoic Acid
  • 4-Ethoxybenzoic Acid
  • 3,4-Diethoxybenzoic Acid

Uniqueness

3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid is unique due to the presence of both ethoxy and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-ethoxy-4-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C12H14O5/c1-3-16-10-7-8(11(13)14)5-6-9(10)12(15)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

YWPBMZGQYGVLKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C(=O)OCC

Origin of Product

United States

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